molecular formula C22H29N3O4 B183429 N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide CAS No. 32151-76-1

N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide

Cat. No.: B183429
CAS No.: 32151-76-1
M. Wt: 399.5 g/mol
InChI Key: AVEHSRXSVAXUJY-UHFFFAOYSA-N
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Description

N-(4-(2-Hydroxy-3-(4-(4-Methoxyphenyl)-1-Piperazinyl)Propoxy)Phenyl)Acetamide is a synthetic acetamide derivative featuring a phenylacetamide core linked via a 2-hydroxy-3-(piperazinyl)propoxy chain. The piperazine ring is substituted with a 4-methoxyphenyl group, distinguishing it from simpler analogues. This structural motif is common in pharmaceuticals targeting G protein-coupled receptors (GPCRs) or ion channels due to the piperazine moiety’s flexibility and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-17(26)23-18-3-7-22(8-4-18)29-16-20(27)15-24-11-13-25(14-12-24)19-5-9-21(28-2)10-6-19/h3-10,20,27H,11-16H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEHSRXSVAXUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954018
Record name N-(4-{2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32151-76-1
Record name Acetamide, N-(4-(2-hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032151761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-{2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-methoxyphenylpiperazine with epichlorohydrin to form an intermediate. This intermediate is then reacted with 4-hydroxyphenylacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium hydride or lithium aluminum hydride in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the methoxyphenyl group can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its 4-methoxyphenyl-piperazinyl substituent. Key analogues and their differences are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents on Piperazine Molecular Formula Molecular Weight Melting Point Key Properties/Activities
Target Compound* 4-Methoxyphenyl C22H27N3O4† ~409.48 Not reported Potential GPCR modulation
Acetamide, N-[4-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]phenyl]- (47553-76-4) Phenyl C21H27N3O3 369.46 160°C Unknown bioactivity
N-[4-(2-Hydroxy-3-{4-[(4-Methylphenyl)Sulfonyl]-1-Piperazinyl}Propoxy)Phenyl]Acetamide (111752-50-2) 4-Methylphenylsulfonyl C22H29N3O5S 447.55 Not reported Enhanced polarity due to sulfonyl group
Atenolol (29122-68-7) Isopropylamino C14H22N2O3 266.34 146–148°C β1-selective adrenergic antagonist
Piperamide (299-48-9) Dimethylaminopropyl C17H28N4O 304.43 Not reported Antiparasitic activity

†Calculated based on structural similarity to CAS 47553-76-3.

Key Structural Differences and Implications

The sulfonyl group in CAS 111752-50-2 introduces polarity, likely reducing membrane permeability but improving aqueous solubility . Dimethylaminopropyl in Piperamide adds basicity, favoring interactions with acidic residues in enzyme active sites .

Propoxy Chain Modifications: Atenolol replaces the piperazine with an isopropylamino group, conferring β1-adrenergic receptor selectivity . Impurity E(EP) (CAS 96480-91-0) features a butanamide group instead of acetamide, altering hydrogen-bonding and steric effects .

Pharmacological and Research Findings

  • GPCR/Ion Channel Targeting : Piperazine-containing compounds like AMG628 () and L748337 () demonstrate activity against TRPV1 ion channels and β-adrenergic receptors, respectively. The target compound’s methoxyphenyl group may similarly modulate GPCRs involved in neurological or metabolic pathways .
  • Antiproliferative Activity : Hydroxyacetamide derivatives () show antiproliferative effects, suggesting the acetamide core in the target compound could be leveraged for oncology applications with optimized substituents.
  • Beta-Blocker Activity: Atenolol’s structural similarity highlights the importance of the propoxy chain’s amine group; replacing isopropylamino with piperazinyl shifts activity away from β-blockade .

Biological Activity

N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H29N3O4
  • Molecular Weight : 399.48336 g/mol
  • CAS Number : [Not specified in the search results]

The compound is believed to exert its biological effects primarily through interactions with various neurotransmitter receptors, particularly those related to the dopaminergic system. Studies have indicated that similar piperazine derivatives can selectively bind to dopamine D3 receptors, suggesting a potential for modulation of dopaminergic signaling pathways . The presence of the methoxyphenyl group may enhance lipophilicity, facilitating better membrane permeability and receptor interaction.

1. Antidepressant Effects

Research indicates that compounds with similar structures may possess antidepressant properties. For instance, piperazine derivatives have been shown to influence serotonin and norepinephrine levels in the brain, which are crucial for mood regulation .

2. Antipsychotic Potential

Given its structural similarity to known antipsychotics, this compound may also exhibit antipsychotic effects by antagonizing dopamine receptors. A study on related compounds demonstrated high affinity for D3 receptors, which are implicated in the pathophysiology of schizophrenia .

Case Study 1: Dopamine Receptor Binding

A study involving a related piperazine analog demonstrated selective binding to dopamine D3 receptors with a dissociation constant (K_d) indicating moderate affinity. This suggests that this compound could similarly interact with these receptors, potentially influencing dopaminergic neurotransmission in clinical settings .

Case Study 2: Antidepressant Activity

In a preclinical model assessing the antidepressant effects of piperazine derivatives, compounds similar to this compound exhibited significant reductions in depressive-like behaviors. This was attributed to enhanced serotonergic activity .

Data Table: Comparison of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
AntidepressantPiperazine DerivativesSerotonin/Norepinephrine modulation
AntipsychoticD3 Receptor AntagonistsDopamine receptor antagonism
AnalgesicOpioid Receptor ModulatorsOpioid receptor interaction

Q & A

Q. What are the key synthetic routes for N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential coupling reactions. For example:

  • Step 1: Formation of the piperazine-propoxy intermediate via nucleophilic substitution, using solvents like ethanol or acetic acid and acid catalysts (e.g., HCl) to activate leaving groups .
  • Step 2: Acetamide functionalization through amide coupling, often employing carbodiimide-based reagents (e.g., DCC) in anhydrous conditions .
  • Critical Conditions:
    • Temperature: Reactions often proceed at 60–80°C for optimal kinetics without side-product formation .
    • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .
    • Purification: Column chromatography or recrystallization is used to achieve >95% purity, verified by HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and what critical data points should be reported?

Methodological Answer:

  • 1H/13C NMR: Key peaks include the acetamide NH (~8.5 ppm), methoxy singlet (~3.8 ppm), and piperazine protons (2.5–3.5 ppm). Aromatic protons from the phenyl groups appear at 6.5–7.5 ppm .
  • FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .
  • HPLC: Report retention time, peak symmetry, and purity percentage under gradient elution (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

  • Modifications:
    • Piperazine substituents: Replace 4-methoxyphenyl with halogenated or bulky groups to modulate receptor affinity .
    • Propoxy linker: Vary chain length or introduce stereochemistry (R/S isomers) to assess conformational effects .
  • Assays:
    • In vitro: Screen against target receptors (e.g., 5-HT1A, dopamine D2) using radioligand binding assays .
    • In silico: Perform molecular docking (AutoDock Vina) to predict binding modes and affinity scores .

Q. What computational chemistry approaches are effective in predicting binding modes and optimizing molecular interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., GROMACS) to analyze stability of hydrogen bonds between the acetamide group and receptor residues .
  • Quantum Mechanics (QM): Calculate electrostatic potential maps (Gaussian 16) to identify nucleophilic/electrophilic regions on the molecule .
  • QSAR Models: Use partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with activity data .

Q. How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Contradiction Example: Discrepancies in IC50 values for serotonin receptor inhibition.
  • Root Cause Analysis:
    • Purity: Compare HPLC data; impurities >5% may skew results .
    • Assay Conditions: Standardize buffer pH (7.4 vs. 6.8) and incubation time (30 vs. 60 mins) .
    • Cell Lines: Use identical transfected cell models (e.g., HEK293 vs. CHO cells) to control for receptor expression levels .
  • Validation: Repeat assays with a reference compound (e.g., clozapine for 5-HT2A) to calibrate experimental systems .

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